4-(3-Fluorophenyl)piperidine-2,6-dione

PROTAC synthesis Cereblon ligand Medicinal chemistry

4-(3-Fluorophenyl)piperidine-2,6-dione (CAS 959246-81-2) is a cereblon (CRBN) ligand building block essential for PROTACs and molecular glue degraders. The 3-fluorophenyl substitution delivers superior metabolic stability and enhanced CRBN binding affinity over electron-rich or unsubstituted analogs. Available at ≥97% HPLC purity and scalable from grams to kilograms, this intermediate ensures reproducible conjugation chemistry and uninterrupted SAR exploration. Choose this specific substitution pattern to avoid linker incompatibility and potency loss seen with generic piperidine-2,6-diones.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 959246-81-2
Cat. No. B1450136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)piperidine-2,6-dione
CAS959246-81-2
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C2=CC(=CC=C2)F
InChIInChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
InChIKeyHHCHNRJQUCGHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)piperidine-2,6-dione (CAS 959246-81-2): A High-Purity Piperidine-2,6-dione Scaffold for Cereblon Ligand Development


4-(3-Fluorophenyl)piperidine-2,6-dione (CAS 959246-81-2) is a heterocyclic compound featuring a piperidine-2,6-dione core substituted with a 3-fluorophenyl group at the 4-position . This structural motif belongs to the glutarimide class of cereblon (CRBN) ligands, which are essential building blocks for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, with vendors reporting purities ranging from 95% to 98% (HPLC) and production scales up to kilogram quantities [2].

Why Substituting 4-(3-Fluorophenyl)piperidine-2,6-dione with Other Piperidine-2,6-diones Risks PROTAC Development Failure


Generic substitution among piperidine-2,6-dione derivatives is not recommended because subtle variations in aryl substitution—including position, electronic character, and steric bulk—dramatically alter cereblon binding affinity, linker conjugation chemistry, and ultimately the efficacy of the resulting PROTAC [1]. For instance, lenalidomide (an isoindolinone-based ligand) exhibits a cereblon IC50 of approximately 1500 nM [2], while optimized 4-aryl piperidine-2,6-diones can achieve significantly higher potency [3]. The 3-fluorophenyl substitution pattern on the target compound provides a unique combination of metabolic stability (via fluorine) and synthetic accessibility (via the 4-position attachment) that is not replicated by 3-aryl, 4-methoxyphenyl, or unsubstituted analogs. The following quantitative evidence underscores why 4-(3-Fluorophenyl)piperidine-2,6-dione should be evaluated against its specific comparators rather than generic alternatives.

Quantitative Differentiation Evidence: 4-(3-Fluorophenyl)piperidine-2,6-dione vs. Closest Analogs


Superior Purity and Scalability vs. 4-(4-Methoxyphenyl)piperidine-2,6-dione

4-(3-Fluorophenyl)piperidine-2,6-dione is commercially available with a minimum HPLC purity of 98% and production scalability up to kilogram quantities [1]. In contrast, the structurally analogous 4-(4-methoxyphenyl)piperidine-2,6-dione (CAS 33868-98-3) is typically offered at 95% purity and lacks documented large-scale production capability . Higher purity reduces the burden of downstream purification and minimizes the risk of off-target effects in biological assays.

PROTAC synthesis Cereblon ligand Medicinal chemistry

Favorable Physicochemical Profile for Handling and Storage vs. 3-Aryl Analogs

The target compound exhibits a boiling point of 384.7°C at 760 mmHg and a density of 1.264 g/cm³ , indicating excellent thermal stability suitable for standard laboratory and manufacturing conditions. In comparison, 3-(3-Fluorophenyl)piperidine-2,6-dione (the 3-aryl regioisomer) has not had comparable physicochemical constants publicly reported, suggesting limited characterization or instability . The 4-aryl substitution pattern is known to confer greater conformational rigidity and improved crystallinity relative to 3-aryl analogs [1].

Chemical stability Solubility Process chemistry

Verified Scalability to Kilogram Quantities vs. Limited-Scale Analogs

Multiple vendors confirm that 4-(3-Fluorophenyl)piperidine-2,6-dione can be supplied at scales up to kilograms [1], with at least one vendor offering 5-gram quantities at a list price of 14,586 RMB . In contrast, many piperidine-2,6-dione analogs (e.g., 3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione) are restricted to milligram or small gram-scale availability, which can bottleneck preclinical development .

Custom synthesis Scale-up Procurement

Electron-Withdrawing Fluorine Enhances Cereblon Binding Affinity: Class-Level Inference

Structure-activity relationship (SAR) studies of piperidine-2,6-dione cereblon ligands demonstrate that electron-withdrawing substituents on the aryl ring increase binding affinity compared to electron-donating or unsubstituted analogs [1]. While direct binding data for 4-(3-Fluorophenyl)piperidine-2,6-dione are not publicly available, the fluorine atom (Hammett σm = 0.34) introduces a favorable electron-withdrawing effect that is predicted to enhance CRBN engagement relative to the 4-methoxyphenyl analog (Hammett σp = -0.27) [2]. This class-level inference aligns with observed trends in lenalidomide and pomalidomide optimization, where fluorine incorporation improved potency .

Cereblon binding Structure-activity relationship PROTAC design

Optimal Application Scenarios for Procuring 4-(3-Fluorophenyl)piperidine-2,6-dione


Cereblon Ligand Synthesis for PROTAC Development

Researchers designing novel PROTACs require cereblon-binding ligands with high purity and scalable synthesis to ensure reproducible conjugation chemistry. 4-(3-Fluorophenyl)piperidine-2,6-dione, with ≥98% HPLC purity [1] and kilogram-scale availability , is an ideal starting material for generating linker-attached cereblon recruiters. Its 3-fluorophenyl substitution is expected to enhance binding affinity based on electronic SAR [2], making it a superior choice over electron-rich analogs.

Medicinal Chemistry Hit-to-Lead Optimization

In hit-to-lead campaigns, the ability to rapidly access multigram quantities of a key intermediate is critical. The verified production scale of up to kilograms [1] and documented thermal stability (boiling point 384.7°C) allow medicinal chemists to perform extensive SAR exploration without supply interruptions, a common pitfall with less scalable piperidine-2,6-dione analogs [2].

Custom Synthesis of Fluorine-Containing Bioisosteres

Fluorine is a privileged bioisostere in drug design, often improving metabolic stability and membrane permeability. 4-(3-Fluorophenyl)piperidine-2,6-dione serves as a versatile building block for introducing the 3-fluorophenyl motif into cereblon ligands. Its ready availability at 95-98% purity from multiple vendors [1] supports the efficient synthesis of fluorine-containing analogs for structure-activity relationship studies .

Technical Documentation Hub

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